molecular formula C8H9Cl2NO B8534782 4-Methoxy-2,6-bis(chloromethyl)pyridine

4-Methoxy-2,6-bis(chloromethyl)pyridine

Cat. No.: B8534782
M. Wt: 206.07 g/mol
InChI Key: KOFKQJRXAHWCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2,6-bis(chloromethyl)pyridine is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2,6-bis(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C8H9Cl2NO/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4-5H2,1H3

InChI Key

KOFKQJRXAHWCIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)CCl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methoxy-2,6-bis(hydroxymethyl)pyridine (2.89 g, 17.10 mmol)-and triethylamine (9.6 ml, 68.40 mmol) at 0° C. in 100 ml of anhydrous dichloromethane and 50 ml of chloroform under an argon atmosphere was added methanesulphonyl chloride (3.9 ml, 51.30 mmol). The solution was stirred at 0° C. for 30 minutes, warmed to room temperature and stirred a further 24 hours. Additional methanesulphonyl chloride (1.5 ml, 19.38 mmol) was added and the mixture was stirred at 50° C. for 24 hours. The reaction mixture was quenched with H2O (50 ml), the aqueous phase extracted with CH2Cl2, dried over MgSO4 and concentrated to afford an orange oil. The residual oil was passed through a short plug of silica gel using dichloromethane as eluent thus affording after concentration a pale yellow solid which was identified by 1H NMR as 4-methoxy-2,6-bis-(chloromethyl)pyridine (2.3 g, 66%).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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